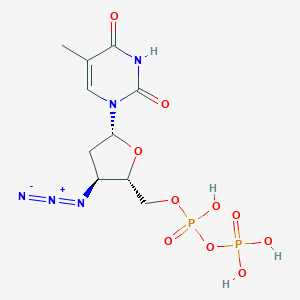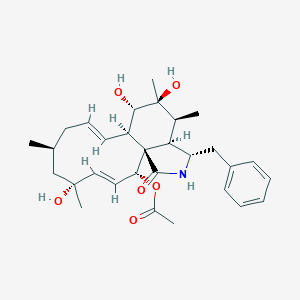![molecular formula C45H64N12O9 B218125 (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol CAS No. 107856-75-7](/img/structure/B218125.png)
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol, also known as forskolin, is a natural compound found in the roots of the Coleus forskohlii plant. Forskolin has gained attention in scientific research due to its potential to activate the enzyme adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This increase in cAMP has been linked to various biochemical and physiological effects, making forskolin a promising compound for further investigation.
作用机制
Forskolin activates adenylate cyclase by binding to the enzyme and increasing its activity. Activated adenylate cyclase then converts adenosine triphosphate (ATP) to cAMP, which can activate various downstream signaling pathways. The increase in cAMP levels can lead to the activation of protein kinase A (PKA), which can then phosphorylate various proteins and activate or inhibit cellular processes.
生化和生理效应
Forskolin has been shown to have various biochemical and physiological effects in vitro and in vivo. One of the most well-known effects of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol is its ability to increase cAMP levels, which can lead to increased insulin secretion in pancreatic beta cells. Forskolin has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol has been linked to improved cardiovascular health by increasing blood flow and reducing blood pressure.
实验室实验的优点和局限性
Forskolin has several advantages for use in lab experiments. It is a natural compound that can be extracted from plant sources or synthesized in a laboratory setting. Forskolin is also relatively stable and can be stored for long periods of time. However, (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol has some limitations for lab experiments. It can be difficult to obtain pure (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol, and the compound can degrade over time, leading to decreased potency.
未来方向
There are several potential future directions for (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol research. One area of interest is the development of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol-based therapies for various medical conditions, such as diabetes, inflammation, and cardiovascular disease. Forskolin may also have applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to understand the mechanisms of action of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol and its downstream targets, which could lead to the development of new therapeutic targets.
合成方法
Forskolin can be extracted from the roots of the Coleus forskohlii plant, but it can also be synthesized in a laboratory setting. The most common method for synthesizing (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol involves a multi-step process that includes the condensation of 3,4-dihydroxybenzaldehyde with acetone, followed by cyclization and oxidation reactions. This synthesis method has been used to produce (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol for scientific research purposes.
科学研究应用
Forskolin has been extensively studied for its potential therapeutic applications. One of the most well-known applications of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol is its ability to activate adenylate cyclase, leading to increased levels of cAMP in cells. This increase in cAMP has been linked to various biochemical and physiological effects, including increased insulin secretion, decreased inflammation, and improved cardiovascular health.
属性
CAS 编号 |
107856-75-7 |
|---|---|
产品名称 |
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol |
分子式 |
C45H64N12O9 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol |
InChI |
InChI=1S/C20H34O3/c1-14(2)16-9-8-15(3)7-6-11-20(5)18(23-20)17(21)13-19(4,22)12-10-16/h7,10,12,14,16-18,21-22H,6,8-9,11,13H2,1-5H3/b12-10-,15-7-/t16-,17-,18-,19-,20?/m1/s1 |
InChI 键 |
RLYASSMUZMAUCA-FWNBTYLKSA-N |
手性 SMILES |
C/C/1=C/CCC2([C@H](O2)[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)C |
SMILES |
CC1=CCCC2(C(O2)C(CC(C=CC(CC1)C(C)C)(C)O)O)C |
规范 SMILES |
CC1=CCCC2(C(O2)C(CC(C=CC(CC1)C(C)C)(C)O)O)C |
同义词 |
7,8-ECD 7,8-epoxy-2,11-cembradiene-4,6-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



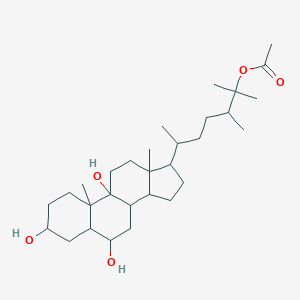
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
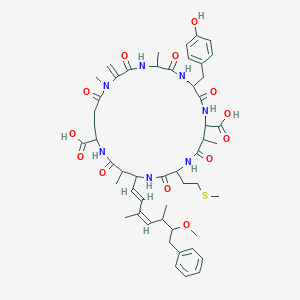
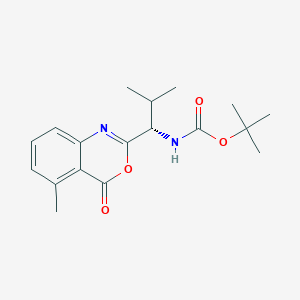
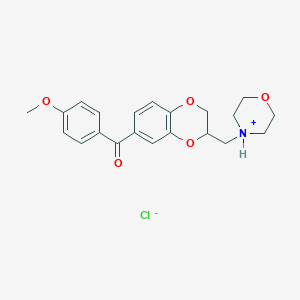
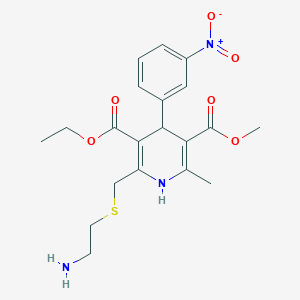
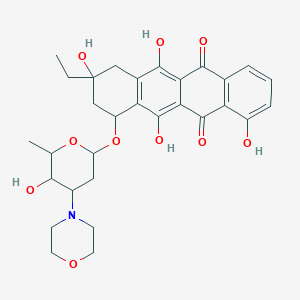
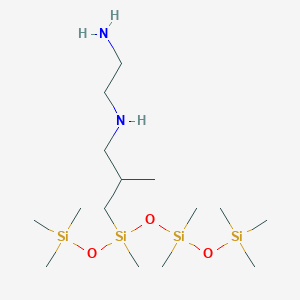
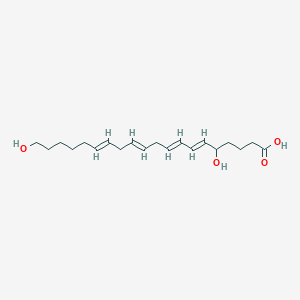
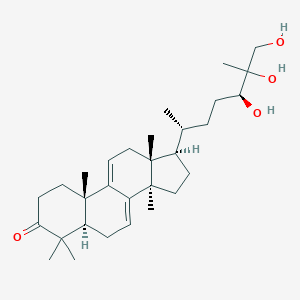
![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
